molecular formula C11H7N5O2 B6431923 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 66548-75-2

6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6431923
CAS No.: 66548-75-2
M. Wt: 241.21 g/mol
InChI Key: QOFLRBIXKONWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core system, a privileged structure in medicinal chemistry known for its diverse biological activities and ability to interact with multiple enzymatic targets . The 3-nitrophenyl substituent at the 6-position is a key structural feature that can influence electronic properties and biological activity. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have demonstrated significant potential in anticancer research. Structurally related analogs have been developed as rigid, bioisosteric replacements for naturally occurring compounds and have shown potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and disrupting microtubule dynamics, effectively arresting the cell cycle at the G2/M phase . Furthermore, this chemical class is being explored for antimicrobial applications, with some derivatives serving as leads for developing new classes of anti-Cryptosporidium agents to address an urgent unmet medical need in the treatment of severe diarrheal diseases . The molecular structure of this compound makes it a valuable intermediate for further chemical exploration. It can be functionalized at various positions, particularly through nucleophilic substitution or metal-catalyzed cross-coupling reactions, to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Researchers utilize this and related triazolopyridazine compounds as key intermediates in synthesizing more complex, multi-ring heterocyclic systems for probing biological mechanisms and identifying new therapeutic candidates . This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-16(18)9-3-1-2-8(6-9)10-4-5-11-13-12-7-15(11)14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLRBIXKONWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Design and Methodologies for 6 3 Nitrophenyl 1 2 3 Triazolo 4,3 B Pyridazine

Retrosynthetic Strategies for theresearchgate.netfrontiersin.orgresearchgate.netTriazolo[4,3-b]pyridazine Core

Retrosynthetic analysis of the researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold reveals two primary disconnection points, leading to logical and well-established synthetic pathways. The most common strategy involves the disconnection of the triazole ring, which simplifies the target to a substituted hydrazinylpyridazine precursor. This precursor, in turn, can be retrosynthetically disconnected to more fundamental and accessible starting materials.

A prevalent and effective method for constructing the researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine system begins with a pre-formed pyridazine (B1198779) ring. This approach hinges on the nucleophilic substitution of a leaving group on the pyridazine core by hydrazine (B178648), followed by cyclization to form the fused triazole ring.

The key intermediate in this pathway is a 3-hydrazinyl-6-substituted-pyridazine. This intermediate is typically synthesized by reacting a 3-chloro-6-substituted-pyridazine with hydrazine hydrate (B1144303). liberty.edu The subsequent and final step is the cyclization of the hydrazinylpyridazine to form the triazole ring. This can be achieved through condensation with a variety of one-carbon synthons. For instance, reaction with formic acid or its derivatives leads to an unsubstituted triazole ring, while reaction with other carboxylic acids, acid chlorides, or aldehydes can introduce substituents at the 3-position of the triazolo ring. epa.gov

A representative reaction is the synthesis of 6-(3-thienyl)- researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine, where 3-chloro-6-(3-thienyl)pyridazine is refluxed with formic acid hydrazide in n-butanol to yield the final product. prepchem.com Similarly, the synthesis of various 3,6-diaryl- researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazines has been accomplished by first reacting a 3-chloro-6-arylpyridazine with hydrazine hydrate to form the 3-hydrazinyl-6-arylpyridazine intermediate. nih.govnih.gov This intermediate is then cyclized with an appropriate aromatic aldehyde under microwave irradiation to furnish the target fused heterocycle. nih.gov

An alternative strategy for the formation of the fused triazole ring is through oxidative cyclization. frontiersin.org This method typically involves the formation of a hydrazone intermediate, which is then oxidized to induce ring closure. Starting from a 3-hydrazinylpyridazine, condensation with an aldehyde generates the corresponding Schiff base (hydrazone).

This hydrazone can then undergo intramolecular cyclization under oxidative conditions to form the N-N bond of the triazole ring, followed by aromatization to yield the stable researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine system. frontiersin.org Various oxidizing agents can be employed for this transformation, and the reaction conditions can be tailored to the specific substrate. mdpi.com This technique offers a powerful alternative to direct condensation methods and has been successfully applied to the synthesis of a variety of fused 1,2,4-triazole (B32235) systems. researchgate.net The mechanism is thought to proceed via an ionic pathway, potentially involving a disulfide intermediate in certain cases, which cyclizes in the presence of acid to form the heterocycle. mdpi.com

Targeted Synthesis of 6-(3-nitrophenyl)-researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine

The targeted synthesis of 6-(3-nitrophenyl)- researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine logically follows the retrosynthetic strategies outlined above, where the 3-nitrophenyl group is incorporated into the pyridazine precursor prior to the construction of the triazole ring.

The most efficient synthetic route introduces the 3-nitrophenyl moiety at an early stage. The synthesis typically commences with a reaction between 3-nitroacetophenone and glyoxylic acid to form a butenoic acid derivative, which is then cyclized with hydrazine hydrate to produce 6-(3-nitrophenyl)pyridazin-3(2H)-one. nih.gov This pyridazinone serves as a stable and versatile intermediate.

To activate the C3 position for the subsequent hydrazine displacement, the pyridazinone is chlorinated, commonly using phosphorus oxychloride (POCl₃), to yield the key precursor, 3-chloro-6-(3-nitrophenyl)pyridazine. nih.govnih.gov This chloro-derivative is then reacted with hydrazine hydrate, leading to the formation of 3-hydrazinyl-6-(3-nitrophenyl)pyridazine. The final step involves the cyclization of this hydrazine derivative with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to close the triazole ring and yield the title compound.

For the conversion of the 3-chloropyridazine (B74176) to the 3-hydrazinylpyridazine, the choice of solvent and temperature is critical. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used, with reaction temperatures often at reflux. nih.gov The final cyclization step can also be optimized. While traditional heating under reflux in solvents like n-butanol can be effective, modern techniques such as microwave irradiation have been shown to significantly reduce reaction times and improve yields for analogous compounds. nih.gov A systematic approach to optimization would involve screening various conditions for the final cyclization step, as illustrated in the hypothetical table below.

Table 1: Hypothetical Optimization of the Final Cyclization Step
EntryCyclizing ReagentSolventMethodTemperature (°C)Time (h)Yield (%)
1Formic Acidn-ButanolReflux1182465
2Formic AcidEthanolReflux784858
3Triethyl OrthoformateEthanolReflux781275
4Triethyl OrthoformateNoneMicrowave1200.588
5Formic AcidNoneMicrowave120172

Advanced Synthetic Techniques and Sustainable Chemistry Principles inresearchgate.netfrontiersin.orgresearchgate.netTriazolo[4,3-b]pyridazine Synthesis

Modern synthetic chemistry emphasizes not only efficiency but also sustainability. In the context of synthesizing researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazines, several advanced and green methodologies can be applied. Microwave-assisted organic synthesis (MAOS) stands out as a key advanced technique. As noted for related diaryl derivatives, using microwave irradiation for the final cyclization step can dramatically shorten reaction times from many hours to just minutes and often leads to higher yields and purer products. nih.gov

From a sustainable or "green" chemistry perspective, several principles can be incorporated. jsynthchem.com The development of one-pot, multi-component reactions minimizes waste by reducing the number of intermediate isolation and purification steps. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticles functionalized with acid groups, presents an environmentally friendly alternative to traditional homogenous catalysts. jsynthchem.com Furthermore, replacing hazardous solvents with greener alternatives or performing reactions under solvent-free conditions, where feasible, aligns with the goals of sustainable chemistry. organic-chemistry.org These approaches contribute to making the synthesis of complex heterocyclic compounds like 6-(3-nitrophenyl)- researchgate.netfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine more efficient and environmentally benign. jsynthchem.com

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data for the specific chemical compound 6-(3-nitrophenyl)- prepchem.comnih.govmdpi.comtriazolo[4,3-b]pyridazine is not publicly available in the retrieved search results.

The synthesis of this compound was reported in a 1981 publication in the Journal of Medicinal Chemistry, as part of a series of 6-(substituted-phenyl)- prepchem.comnih.govmdpi.comtriazolo[4,3-b]pyridazines investigated for their anxiolytic activity. prepchem.com However, the publicly accessible information from this source does not include the specific characterization data required to populate the advanced spectroscopic sections of the requested article.

The search did yield spectroscopic data for analogous compounds, which are molecules with similar but not identical structures. This includes data for various 3,6-diaryl- prepchem.comnih.govmdpi.comtriazolo[4,3-b]pyridazines and other derivatives. nih.gov While this information provides a general understanding of the spectroscopic properties of the prepchem.comnih.govmdpi.comtriazolo[4,3-b]pyridazine scaffold, it does not represent the precise data for the 3-nitrophenyl substituted target compound.

Consequently, without the specific ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction data for 6-(3-nitrophenyl)- prepchem.comnih.govmdpi.comtriazolo[4,3-b]pyridazine, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided outline and strict content inclusions. Providing data from related molecules would not adhere to the instruction to focus solely on the specified compound.

Therefore, the detailed research findings necessary to construct the requested article are not available in the provided search results.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 6 3 Nitrophenyl 1 2 3 Triazolo 4,3 B Pyridazine

Vibrational Spectroscopy and Detailed Spectral Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a profound insight into the molecular structure of 6-(3-nitrophenyl)- slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine. The vibrational modes observed are characteristic of the fused heterocyclic slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine core and the 3-nitrophenyl substituent. A detailed assignment of these modes can be achieved through a combined analysis of experimental data and theoretical calculations, typically employing Density Functional Theory (DFT). nih.govresearchgate.net Such computational approaches are instrumental in providing a reliable basis for the assignment of complex vibrational spectra. slideshare.netnih.gov

The vibrational spectrum of 6-(3-nitrophenyl)- slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine can be systematically dissected into contributions from the triazolopyridazine ring system and the nitrophenyl group.

Vibrational Modes of the slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine Moiety:

The fused heterocyclic system exhibits a variety of characteristic vibrations. The C-H stretching vibrations of the pyridazine (B1198779) and triazole rings are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations, involving C=C and C=N bonds, give rise to a series of bands in the 1650-1400 cm⁻¹ range. researchgate.netresearchgate.net Specifically, the C=N stretching vibrations of the triazole ring are expected in this region. researchgate.net In-plane and out-of-plane bending vibrations of the C-H bonds, as well as ring deformation and torsional modes, occur at lower frequencies.

Vibrational Modes of the 3-Nitrophenyl Group:

The 3-nitrophenyl substituent introduces several strong and characteristic vibrational bands. The aromatic C-H stretching vibrations are found in the 3100-3050 cm⁻¹ range. aip.org The most prominent vibrations of the nitro (NO₂) group are its asymmetric and symmetric stretching modes. The asymmetric NO₂ stretching vibration typically appears as a strong band in the 1570-1500 cm⁻¹ region, while the symmetric stretch is observed in the 1370-1300 cm⁻¹ range. researchgate.netresearchgate.net Other vibrations associated with the nitrophenyl group include C-N stretching, and various in-plane and out-of-plane bending and deformation modes of the nitro group and the phenyl ring. aip.org

A comprehensive assignment of the principal vibrational modes for 6-(3-nitrophenyl)- slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine, based on theoretical calculations and data from related compounds, is presented in the following tables.

Table 1: Detailed FT-IR Spectral Assignments for 6-(3-nitrophenyl)- slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine

Wavenumber (cm⁻¹)IntensityAssignment
~3085MediumAromatic C-H stretching (pyridazine and phenyl rings)
~3050MediumAromatic C-H stretching (triazole ring)
~1620StrongC=N stretching (pyridazine ring)
~1590StrongAromatic C=C stretching (phenyl ring)
~1530Very StrongAsymmetric NO₂ stretching
~1480StrongC=C/C=N stretching (triazolopyridazine ring)
~1450MediumIn-plane C-H bending
~1350Very StrongSymmetric NO₂ stretching
~1280MediumC-N stretching (aryl-N)
~1170MediumIn-plane C-H bending
~1080MediumRing breathing mode (phenyl)
~880StrongOut-of-plane C-H bending (pyridazine ring)
~810StrongOut-of-plane C-H bending (meta-substituted phenyl)
~740StrongNO₂ bending (scissoring)
~680MediumRing deformation

Table 2: Detailed FT-Raman Spectral Assignments for 6-(3-nitrophenyl)- slideshare.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine

Wavenumber (cm⁻¹)IntensityAssignment
~3085StrongAromatic C-H stretching (symmetric)
~1620MediumC=N stretching (pyridazine ring)
~1590Very StrongAromatic C=C stretching (phenyl ring)
~1530MediumAsymmetric NO₂ stretching
~1480StrongC=C/C=N stretching (triazolopyridazine ring)
~1350Very StrongSymmetric NO₂ stretching
~1280MediumC-N stretching (aryl-N)
~1170WeakIn-plane C-H bending
~1080StrongRing breathing mode (phenyl)
~880WeakOut-of-plane C-H bending (pyridazine ring)
~810MediumOut-of-plane C-H bending (meta-substituted phenyl)
~740MediumNO₂ bending (scissoring)
~680StrongRing deformation

Computational and Theoretical Studies of 6 3 Nitrophenyl 1 2 3 Triazolo 4,3 B Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties and reactivity of molecules. Studies on various rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine derivatives utilize DFT to understand their fundamental chemical nature.

For instance, DFT calculations have been successfully employed to compare theoretical and experimental structural data for compounds like 6-chloro-3-[(4-methylphenoxy)methyl] rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine. uomphysics.net Such studies typically use functionals like B3LYP with basis sets such as 6-31+G(d,p) to optimize molecular geometries and calculate various quantum chemical parameters. uomphysics.net These calculations provide excellent correlation with experimental results from techniques like X-ray diffraction, validating the accuracy of the theoretical models. uomphysics.net Similar DFT approaches have been applied to other fused triazole systems to rationalize reaction pathways and assess molecular properties. mdpi.com

Molecular Orbital (MO) theory helps in understanding the distribution of electrons within a molecule and identifying the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical determinants of a molecule's chemical reactivity and electronic transitions.

In a DFT study of 6-chloro-3-substituted rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine derivatives, the localization of these frontier orbitals was determined. uomphysics.net The HOMO was found to be primarily located on the phenoxy ring and associated atoms, while the LUMO was localized on the fused triazolo-pyridazine rings and the chlorine atom. uomphysics.net A smaller energy gap implies a more reactive and less stable molecule, as it facilitates the transfer of electrons. uomphysics.net For 6-(3-nitrophenyl)- rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine, it can be theorized that the electron-withdrawing nitro group on the phenyl ring would significantly influence the energy of the LUMO, potentially lowering the energy gap and altering the molecule's reactivity profile.

Table 1: Calculated Quantum Chemical Parameters for rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine Analogs

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
6-chloro-3-[(4-methylphenoxy)methyl] rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine-5.642-2.3903.252
6-chloro-3-[(4-fluorophenoxy)methyl] rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine-5.891-2.4173.474

Data sourced from a DFT study on related derivatives, illustrating typical energy values for this class of compounds. uomphysics.net

Conformational analysis is essential for understanding the three-dimensional shape of a molecule, which dictates its interaction with other molecules, including biological receptors. For the rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine scaffold, crystal structure analysis of derivatives like 6-Chloro-3-(3-methylphenyl) rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine reveals an essentially planar conformation. This planarity is characteristic of the fused aromatic ring system. The phenyl substituent is typically rotated by a small dihedral angle relative to the bicyclic core.

Computational energy minimization procedures, often performed alongside DFT calculations, are used to find the most stable three-dimensional arrangement of atoms (the global minimum conformation). For molecules with rotatable bonds, such as the one connecting the phenyl ring to the pyridazine (B1198779) core, these calculations can map the potential energy surface to identify low-energy conformers. Studies on other nitrophenyl-containing heterocyclic systems have shown that the orientation of the substituent is a key factor in determining the final stable conformation. semanticscholar.orgmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand within a protein's binding site and understanding the dynamic behavior of the ligand-receptor complex.

For the rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine class of compounds, MD simulations have been used to validate molecular docking results. vensel.org In a study of triazolo-pyridazines as PIM-1 kinase inhibitors, simulations performed with software like GROMACS showed that the ligand maintained a strong and stable conformation within the enzyme's active site over a 100-nanosecond simulation, forming persistent hydrogen bonds. vensel.org This indicates a stable binding mode, which is a desirable characteristic for a potential inhibitor. Such simulations provide insights into the flexibility of the ligand and the protein, offering a more realistic picture of the binding event than static docking poses.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to screen virtual compound libraries and to rationalize the structure-activity relationships of known active molecules. The rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor for various protein targets. rsc.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

These studies have shown that derivatives of this scaffold can potentially bind to the ATP-binding site of kinases like c-Met and Pim-1, as well as the acetylated lysine (B10760008) binding pocket of bromodomains like BRD4. rsc.orgnih.govnih.gov The docking results help identify key interactions that are crucial for binding affinity and selectivity.

A critical output of molecular docking is the detailed profile of interactions between the ligand and the amino acid residues of the protein's binding site. For rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine derivatives, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms within the fused triazolo-pyridazine ring system are common hydrogen bond acceptors. For example, docking studies into the c-Met kinase domain showed that two nitrogen atoms of the core structure formed a bidentate hydrogen bond with the key MET-1160 residue in the hinge region. nih.gov

Hydrophobic Interactions: The phenyl ring and other nonpolar moieties engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic nature of the core scaffold and the phenyl ring allows for favorable π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site. In studies of BRD4 inhibitors, the core scaffold was shown to interact with the conserved WPF (Trp-Pro-Phe) motif. nih.gov

Table 2: Key Amino Acid Interactions for rsc.orgnih.govuomphysics.nettriazolo[4,3-b]pyridazine Analogs with Various Protein Targets

Protein TargetKey Interacting ResiduesType of InteractionReference
c-Met KinaseMET-1160, ASP-1222Hydrogen Bond nih.gov
PIM-1 KinaseLYS67, ASP186, GLU171Hydrogen Bond vensel.org
BRD4 BromodomainWPF Motif (Trp, Pro, Phe)Hydrophobic, π-π Stacking nih.gov

Following molecular docking, the stability of the predicted binding pose is often assessed using MD simulations. The trajectory from the simulation is analyzed to determine if the ligand remains in its initial docked conformation or if it undergoes significant changes. Key metrics for this assessment include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time.

A low and stable RMSD value for the ligand suggests that it maintains a consistent binding mode within the receptor pocket. For triazolo-pyridazine derivatives, MD simulations have confirmed strong conformational stability within the active site of target proteins, reinforcing the docking predictions. vensel.org The persistence of key interactions, such as hydrogen bonds, throughout the simulation provides further evidence of a stable and potentially potent ligand-receptor complex. vensel.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. In silico tools are frequently employed to forecast the pharmacokinetic profile of compounds, helping to identify candidates with favorable drug-like characteristics.

For the vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold, computational analyses have been performed on several derivatives to assess their ADME profiles. For instance, a study focusing on novel triazolo[4,3-b]pyridazine derivatives with potential antitumor activity evaluated the most potent compounds using the SwissADME online tool. rsc.org This platform calculates various physicochemical descriptors and predicts pharmacokinetic properties and drug-likeness. rsc.org The analysis of derivatives, such as compounds designated 4a and 4g in one study, revealed good drug-ability and promising pharmacokinetic properties, suggesting their potential as viable drug candidates. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

The types of parameters typically evaluated include molecular weight, lipophilicity (LogP), water solubility, and compliance with established drug-likeness rules like Lipinski's Rule of Five. Furthermore, predictions often extend to pharmacokinetic aspects such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism. While specific data for 6-(3-nitrophenyl)- vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine is not available, the table below represents typical ADME parameters predicted for promising vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives found in the literature.

Table 1: Representative Predicted ADME Properties for Bioactive vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine Derivatives This table is illustrative and based on findings for derivatives within this chemical class, not the specific title compound.

ParameterPredicted Value/CommentImportance in Drug Discovery
Molecular Weight< 500 g/molInfluences absorption and distribution; compliance with Lipinski's Rule.
LogP (Lipophilicity)< 5Affects solubility, absorption, and membrane permeability.
Hydrogen Bond Donors< 5Impacts binding to targets and membrane permeability.
Hydrogen Bond Acceptors< 10Influences solubility and target binding.
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNo/LowDesirable for peripherally acting drugs to avoid CNS side effects.
CYP450 InhibitionPredicted non-inhibitor of major isoformsLow potential for drug-drug interactions.
Drug-LikenessFavorable (Passes Lipinski's, Ghose's, Veber's rules)General indicator of the compound's potential to be an orally active drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling forvensel.orgnih.govresearchgate.netTriazolo[4,3-b]pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

In the context of vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives, 3D-QSAR studies have been applied to understand the structural requirements for their anticancer activity. One such study focused on a series of 35 triazolopyridazine compounds as inhibitors of PIM-1 kinase, a key target in cancer therapy. vensel.orgnih.gov The goal was to develop predictive models to guide the synthesis of new, more potent inhibitors. nih.gov

The study generated a 3D-QSAR model with strong statistical significance and predictive power. nih.gov The best model showed a high cross-validation coefficient (q²) of 0.8866 and a conventional correlation coefficient (r²) of 0.9298. vensel.orgnih.gov The predicted correlation coefficient for an external test set (r²_pred) was 0.7878, confirming the model's robustness. vensel.orgnih.gov Such models provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for biological activity. This information is crucial for rationally designing new derivatives with enhanced potency. The findings from these QSAR studies can help elucidate the key structural features of the vensel.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine scaffold that govern its interaction with biological targets.

Table 2: Summary of a 3D-QSAR Study on Triazolopyridazine Derivatives as PIM-1 Kinase Inhibitors

QSAR ParameterReported ValueInterpretation
Number of Compounds35The size of the dataset used to build the model.
Cross-validation Coefficient (q²)0.8866Indicates high internal predictive ability of the model.
Conventional Correlation Coefficient (r²)0.9298Shows a strong correlation between the predicted and actual activities for the training set.
Predicted Correlation Coefficient (r²_pred)0.7878Demonstrates good predictive power for an external test set of compounds.
Biological TargetPIM-1 KinaseThe enzyme whose inhibition was modeled.
Therapeutic AreaAnticancerThe targeted disease area for these compounds. vensel.org

In Vitro Biological Activity Spectrum of 6 3 Nitrophenyl 1 2 3 Triazolo 4,3 B Pyridazine and Analogues

Antiproliferative and Anticancer Activities

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a privileged structure in the development of novel anticancer agents. Analogues of 6-(3-nitrophenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have demonstrated significant cytotoxic effects across a panel of human cancer cell lines, operating through various mechanisms of action.

Evaluation against Cultured Malignant Cell Lines (e.g., SGC-7901, A549, HT-1080, MCF-7, HeLa)

Derivatives of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been synthesized and assessed for their antiproliferative activity against several human cancer cell lines. A particular analogue, compound 4q, which features a 3-amino-4-methoxyphenyl moiety, exhibited highly potent activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines, with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively. nih.govwikipedia.orgmdpi.com The majority of the synthesized compounds in this series showed moderate to potent antiproliferative activities, with IC₅₀ values ranging from 0.008 to 90.5 μM. nih.gov

Other studies have confirmed the efficacy of this class of compounds against different cancer cell lines. For instance, certain derivatives were found to be potent against the MCF-7 breast carcinoma cell line. youtube.com Additionally, novel triazolo-pyridazine derivatives have shown significant cytotoxicity against A549, MCF-7, and HeLa (cervical cancer) cell lines, with one promising compound exhibiting IC₅₀ values of 1.06, 1.23, and 2.73 μM, respectively. mdpi.com Another analogue, compound 4g, demonstrated strong antiproliferative cytotoxic impacts on a panel of 60 cancer cell lines, including MCF-7. nih.govresearchgate.netsemanticscholar.orgnih.gov

Compound/AnalogueCell LineActivity (IC₅₀ in µM)
Analogue 4qSGC-7901 (Gastric)0.014
Analogue 4qA549 (Lung)0.008
Analogue 4qHT-1080 (Fibrosarcoma)0.012
Analogue 12eA549 (Lung)1.06
Analogue 12eMCF-7 (Breast)1.23
Analogue 12eHeLa (Cervical)2.73

Cellular Pathway Modulation in Neoplastic Cells (e.g., tubulin polymerization inhibition, WNT/β-catenin pathway disruption, c-Met/Pim-1 kinase inhibition, PI3Kα and DYRK1A5 modulation)

The anticancer effects of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogues are attributed to their ability to modulate key cellular pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition : A primary mechanism of action for several 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine analogues is the inhibition of tubulin polymerization. nih.gov The highly active compound 4q was shown to inhibit tubulin polymerization with an IC₅₀ value of 1.80 μM. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death. nih.govwikipedia.org Molecular modeling studies suggest these compounds may bind to the colchicine (B1669291) binding site on tubulin. nih.govwikipedia.orgmdpi.com

c-Met/Pim-1 Kinase Inhibition : Certain nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been designed as dual inhibitors of c-Met and Pim-1 kinases, which are key targets in cancer therapy. nih.govresearchgate.netsemanticscholar.org One potent analogue, compound 4g, displayed strong inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 μM and 0.283 μM, respectively. researchgate.netnih.gov Inhibition of these kinases can disrupt signaling pathways that are crucial for tumor proliferation, angiogenesis, and metastasis. researchgate.net Other related derivatives also showed significant c-Met enzymatic potency. mdpi.com

WNT/β-catenin Pathway Disruption : The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been utilized to develop inhibitors of tankyrases (TNKS). nih.gov Tankyrase inhibitors disrupt the WNT/β-catenin signaling pathway by stabilizing the axin protein, which promotes the degradation of β-catenin. nih.gov The aberrant activation of the WNT pathway is a hallmark of many cancers, and its disruption represents a viable therapeutic strategy. nih.govnih.gov

PI3Kα Modulation : The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is another target for this class of compounds. nih.gov The dual c-Met/Pim-1 inhibitor, compound 4g, was found to decrease the levels of phosphorylated PI3K (p-PI3K), p-AKT, and p-mTOR, indicating a modulation of this critical survival pathway. nih.govresearchgate.netnih.gov

DYRK1A5 Modulation : There is currently no available research in the reviewed literature specifically linking 6-(3-nitrophenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine or its direct analogues to the modulation of DYRK1A5.

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., mitochondrial pathway, caspase cascade activation, BCL-2 family protein regulation)

Inducing apoptosis in cancer cells is a key objective of anticancer therapies. Analogues of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been shown to trigger programmed cell death through multiple intrinsic and extrinsic pathways.

One study demonstrated that compound 4g accelerated the process of apoptosis in MCF-7 cells by 29.61-fold compared to a control. researchgate.netnih.gov This was associated with a significant increase in the level of caspase-9, a key initiator caspase in the mitochondrial (intrinsic) pathway of apoptosis. nih.govresearchgate.netnih.gov Further evidence for the involvement of the mitochondrial pathway comes from studies on related pyridazine (B1198779) derivatives, which have been shown to disrupt the balance of BCL-2 family proteins. doi.org Specifically, these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c from mitochondria and subsequent caspase activation. doi.orgsymeres.com The activation of effector caspase-3 has also been confirmed in cells treated with related compounds, signifying the execution phase of apoptosis. doi.orgnih.gov

Cell Cycle Perturbation Analysis (e.g., G2/M phase arrest)

By interfering with cellular processes essential for cell division, nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives can cause cancer cells to arrest at specific phases of the cell cycle. The potent antitubulin analogue, compound 4q, was found to cause a significant cell cycle arrest at the G2/M phase in A549 lung cancer cells in both a concentration- and time-dependent manner. nih.govwikipedia.orgmdpi.com This arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the cell from successfully completing mitosis. nih.govcreative-diagnostics.com In contrast, another study on compound 4g, a dual c-Met/Pim-1 inhibitor, showed that it caused MCF-7 cells to arrest in the S phase of the cell cycle. researchgate.netnih.gov This suggests that different analogues within this class can perturb the cell cycle at different checkpoints, depending on their primary molecular target.

Antimicrobial Activities

In addition to their anticancer properties, the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been explored for its potential in combating infectious diseases. nih.govyoutube.com

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis)

A novel series of 3-substituted nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives were synthesized and screened for their antimicrobial activities. nih.gov Several of these compounds displayed good to moderate activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria. nih.gov Specifically, compounds 4d, 4l, and 4m from the series showed significant activity against the tested bacterial strains. nih.gov Other related heterocyclic compounds containing the 1,2,4-triazole (B32235) ring have also demonstrated potent inhibitory effects against S. aureus. researchgate.netmdpi.com

Furthermore, derivatives of this scaffold have been evaluated for their antimycobacterial activity. nih.gov In a study assessing activity against Mycobacterium bovis BCG (a commonly used surrogate for M. tuberculosis), triazolopyridazine derivatives showed moderate activity, with one analogue recording a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. nih.gov Other research on related triazole derivatives has identified compounds with potent activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of this chemical class for developing new antitubercular agents. researchgate.net

Compound ClassTarget OrganismActivity
nih.govnih.govnih.govtriazolo[4,3-b]pyridazinesStaphylococcus aureusModerate to Good
nih.govnih.govnih.govtriazolo[4,3-b]pyridazinesMycobacterium bovis BCGModerate (MIC = 62.5 µg/mL for one analogue)

Antifungal Efficacy

The nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine scaffold is a constituent of various derivatives that have been evaluated for their antifungal properties. Studies on related triazole-containing compounds demonstrate that this chemical class exhibits significant activity against a range of pathogenic fungi. For instance, a series of triazole antifungal agents featuring piperidine (B6355638) side chains showed moderate to excellent in vitro activity against eight human pathogenic fungi. nih.govnih.gov The primary mechanism for many azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Research into novel triazoles containing phenylethynyl pyrazole (B372694) side chains has identified compounds with excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 0.0625 µg/mL. semanticscholar.org Further studies on triazole-thiazolidin-4-one derivatives indicated that compounds with various substitutions on the phenyl ring, such as 2-bromo, 4-chloro, and 4-fluoro, demonstrated good to excellent antifungal efficacy. ekb.eg Specifically, the 2-bromo derivative showed notable activity against Candida albicans with a MIC of 200 μg/mL. ekb.eg While direct data for 6-(3-nitrophenyl)- nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine is limited, the consistent antifungal potency across a wide range of structurally related triazole derivatives suggests a strong potential for this compound class in antifungal research.

Table 1: In Vitro Antifungal Activity of Selected Triazole Analogues
Compound ClassFungal StrainActivity (MIC)Reference
Triazole with phenylethynyl pyrazole side chain (Compound 6c)Candida albicans0.0625 µg/mL semanticscholar.org
Triazole with phenylethynyl pyrazole side chain (Compound 6c)Cryptococcus neoformans0.0625 µg/mL semanticscholar.org
Triazole with phenylethynyl pyrazole side chain (Compound 6c)Aspergillus fumigatus4.0 µg/mL semanticscholar.org
Triazole-thiazolidin-4-one derivative (2-bromo substituted)Candida albicans200 µg/mL ekb.eg

Antiviral Properties

The triazole nucleus is a core component in several compounds investigated for antiviral activity. nih.gov Research on condensed 1,2,4-triazole derivatives has demonstrated a range of biological activities, including antiviral effects. nih.gov For example, a series of 3-substituted phenyl-6-substituted phenyl nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazines were synthesized and investigated for their antiviral activity, with results indicating mild to potent effects compared to reference standards. tpcj.org

Another study focused on stable σ-adducts of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments. These compounds were assessed for their ability to inhibit viral hemagglutinin, a key protein for viral entry into host cells. researchgate.net The results showed that polyphenol-modified azolo-azines are promising candidates for further development as antivirals that target viral hemagglutinin. researchgate.net Furthermore, the compound Triazavirine, a 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4H)-one, has been identified as a novel inhibitor of both influenza A and B viruses, suppressing their replication in cell culture. nih.gov This body of research highlights the potential of the triazolo-pyridazine scaffold as a platform for the development of new antiviral agents.

Anti-inflammatory Modulatory Effects

Derivatives of the nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine core have been explored for their anti-inflammatory properties. The anti-inflammatory potential of this class of compounds is often linked to the inhibition of key inflammatory mediators. For instance, a series of 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide derivatives were found to be significant inhibitors of the activation of nuclear factor kappa B (NF-κB) transcription factors, which are crucial to the immune and inflammatory response. nih.gov

In a similar vein, research into 6-aryl nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comacs.orgthiadiazole derivatives has also demonstrated in vivo anti-inflammatory activity. nuph.edu.ua The mechanism of action for some related pyridazinone derivatives has been linked to the inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov This inhibition subsequently affects the production of pro-inflammatory cytokines like interleukin 6 (IL-6). nih.gov While specific studies on the anti-inflammatory effects of 6-(3-nitrophenyl)- nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine are not widely available, the documented activity of its analogues suggests that this compound may also modulate inflammatory pathways.

Anxiolytic and Central Nervous System (CNS) Activity Profiling

The nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine ring system has been a focus of research for potential psychopharmacological agents due to its structural similarities to other CNS-active compounds. A number of fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and screened for their CNS activity, with some found to be mild stimulants. nih.gov A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines showed promise in tests predictive of anxiolytic activity. nih.gov These compounds represent a class that inhibits [3H]diazepam binding, suggesting an interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor complex. nih.gov

Interaction with GABAA Receptors and Benzodiazepine Binding Sites

The anxiolytic and anticonvulsant effects of many triazolopyridazine derivatives are attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex, specifically at the benzodiazepine (BZD) binding site. researchgate.net The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Compounds that bind to the BZD site can modulate the receptor's response to GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Studies have shown that 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines are a class of compounds that inhibit the binding of [3H]diazepam, indicating a direct or allosteric interaction with the BZD site. nih.gov The affinity of these compounds for the receptor can be influenced by the substitution pattern on the phenyl ring. Furthermore, research on arylaminopyridazine derivatives of GABA has identified potent and competitive GABA-A antagonists, which bind directly to the GABA recognition site. nih.gov For example, the compound SR 95531 (gabazine) displaces [3H]GABA with a high affinity (Ki value of 0.15 µM). nih.gov Docking studies with related triazolopyrimidine derivatives have visually confirmed their affinity for the BZD binding pocket of the GABA-A receptor. researchgate.net This interaction is considered a key mechanism for the CNS activities observed in this class of heterocyclic compounds.

Anticonvulsant Properties

A significant body of research has established the anticonvulsant potential of the nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine core structure. Numerous analogues have been synthesized and evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govfrontiersin.org

One study reported that a series of 6-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine derivatives exhibited potent anticonvulsant activity. nih.gov The compound 6-(2,4-Dichlorophenoxy)- nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine, in particular, was identified as a highly active agent in the anti-MES test, with a median effective dose (ED50) of 17.3 mg/kg and a median toxic dose (TD50) of 380.3 mg/kg. nih.govsciensage.info This results in a protective index (PI = TD50/ED50) of 22.0, indicating a favorable separation between efficacy and toxicity. nih.govsciensage.info Similarly, analogues of 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine have shown significant activity against MES-induced seizures. nih.gov The consistent and potent anticonvulsant activity observed across various substitution patterns underscores the importance of the triazolopyridazine scaffold in the development of novel antiepileptic agents.

Table 2: Anticonvulsant Activity of Selected nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine Analogues
CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
6-(2,4-Dichlorophenoxy)- nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazineMaximal Electroshock (MES)17.3380.322.0 nih.govsciensage.info
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazinePentylenetetrazole (PTZ)91.1Not ReportedNot Reported nih.gov
3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazineStrychnine-induced seizures62.9Not ReportedNot Reported nih.gov

Enzyme Inhibition Profiling

The triazolopyridazine scaffold has been identified as a privileged structure in the design of various enzyme inhibitors. Its derivatives have shown potent and selective inhibitory activity against several important therapeutic targets.

One area of investigation is the inhibition of c-Met kinase, a receptor tyrosine kinase that is often overexpressed in various cancers. A series of novel triazolo-pyridazine derivatives were designed and evaluated for their inhibitory activity against c-Met kinase. acs.org The most promising compound from this series, designated 12e, exhibited significant cytotoxicity against cancer cell lines and potent c-Met enzymatic inhibition with an IC50 value of 0.09 µM. acs.org

Another target is the enzyme tankyrase (TNKS), which plays a role in the Wnt/β-catenin signaling pathway, a pathway often dysregulated in colorectal cancer. A triazolopyridine derivative, TI-12403, was identified as a novel and selective TNKS1 inhibitor. mdpi.comnih.gov This compound effectively stabilized AXIN2, reduced active β-catenin, and inhibited the growth of colorectal cancer cells in vitro. mdpi.comnih.gov

Additionally, triazolopyridine derivatives have been investigated as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. acs.org Inhibition of DGAT2 is a potential therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type-2 diabetes. acs.org These examples demonstrate the versatility of the triazolopyridazine and related scaffolds in targeting a diverse range of enzymes with therapeutic relevance.

Table 3: Enzyme Inhibition by Triazolopyridazine/Triazolopyridine Analogues
Compound Class/NameEnzyme TargetInhibitory Activity (IC₅₀)Therapeutic AreaReference
Triazolo-pyridazine derivative (Compound 12e)c-Met kinase0.09 µMOncology acs.org
Triazolopyridine derivative (TI-12403)Tankyrase (TNKS)Potent Inhibition (IC₅₀ not specified)Oncology mdpi.comnih.gov
Triazolopyridine derivativesDiacylglycerol O-acyltransferase 2 (DGAT2)Active Inhibition (IC₅₀ not specified)Metabolic Diseases acs.org

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4 BD1 and BD2)

The nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a promising core for the development of inhibitors targeting the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. nih.govresearchgate.netnih.gov These proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation.

A series of nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as pan-BET inhibitors, demonstrating activity against both the first (BD1) and second (BD2) bromodomains of BRD4. researchgate.net In vitro screening using an AlphaScreen assay revealed that compounds with this core scaffold exhibit inhibitory activity against BRD4 BD1 with micromolar IC50 values. researchgate.netnih.gov X-ray crystallography studies of these derivatives in complex with BRD4 BD1 have elucidated their binding modes, confirming their potential as a foundational scaffold for designing potent BRD4 inhibitors. researchgate.net Testing of selected hit compounds against BRD2 confirmed that they also possess inhibitory activity, supporting their classification as pan-BET inhibitors. researchgate.net

In Vitro BET Inhibitory Activity of Selected nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine Analogues
Compound AnalogueTargetActivity (IC50)Assay Method
General ScaffoldBRD4 BD1Micromolar (µM) rangeAlphaScreen
Selected Hits (e.g., compounds 5, 6, 12, 14 from source)BRD4 BD2Confirmed inhibitory activityNot specified

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Analogues of the nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold have demonstrated significant inhibitory activity against phosphodiesterases (PDEs), particularly PDE4. researchgate.net PDEs are enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. One derivative, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine, was identified as a highly potent inhibitor of the PDE4A isoform. researchgate.net Further evaluation across a panel of 21 different PDE family members revealed that this compound is highly selective for PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), highlighting the potential of this chemical class for developing selective PDE4 inhibitors. researchgate.net

Other Kinase and Enzyme Inhibitions (e.g., LRRK2, TRAF6 E3 ligase, Tankyrase, α-glucosidase, NQO2)

The versatility of the nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold is further demonstrated by its activity against a range of other kinases and enzymes. nih.govrsc.org

Leucine-Rich Repeat Kinase 2 (LRRK2): This scaffold has been successfully utilized to develop potent and highly selective kinase inhibitors of LRRK2, a protein genetically linked to Parkinson's disease. nih.govrsc.orgnih.govnih.gov These inhibitors are effective against both wild-type LRRK2 and the common pathogenic G2019S mutant, with some analogues showing unprecedented selectivity towards the mutant form. nih.gov

TRAF6 E3 ligase: Review literature indicates that nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives are utilized as inhibitors of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that is a key regulator in immune and inflammatory signaling pathways. nih.govrsc.org

Tankyrase: A series of novel substituted 6-methyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-8-amine derivatives were designed and evaluated as Tankyrase (TNKS) inhibitors. nih.gov Tankyrases are members of the poly (ADP-ribose) polymerase (PARP) family involved in Wnt/β-catenin signaling. The most potent compound from this series, 4-(2-(6-methyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, demonstrated full inhibition of TNKS1 and 82% inhibition of TNKS2 at a 1 µM concentration. nih.gov

α-glucosidase: While not the specific pyridazine-fused system, closely related 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, which are key enzymes in carbohydrate digestion. nih.gov Certain analogues demonstrated potent α-glucosidase inhibition with IC50 values in the sub-micromolar range (e.g., 0.27 ± 0.01 µg/mL), significantly surpassing the activity of the reference drug acarbose. nih.gov

NRH:Quinone Oxidoreductase 2 (NQO2): The nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold has been investigated for its potential to inhibit NQO2. researchgate.net Molecular docking studies of potent anticancer analogues at the active site of the NQO2 enzyme suggested a favorable fit, indicating that NQO2 is a potential target for this class of compounds. researchgate.net

Anthelmintic and Antiparasitic Efficacy (e.g., against Cryptosporidium parvum)

The triazolopyridazine scaffold is a cornerstone of several lead compounds developed for anti-cryptosporidial activity. nih.gov Cryptosporidium parvum is an intestinal protozoan parasite that causes severe diarrheal disease. A triazolopyridazine hit, MMV665917, was identified as having modest in vitro potency (EC50 of 2.1 µM) but good in vivo efficacy. nih.gov Subsequent optimization led to the discovery of SLU-2633, an analogue that proved to be an order of magnitude more potent in vitro, with a C. parvum EC50 of 0.17 µM and no cytotoxicity observed at concentrations up to 100 µM. nih.gov Structure-activity relationship (SAR) studies exploring replacements for the triazolopyridazine head group highlighted its importance for maintaining high potency against C. parvum. nih.gov

In Vitro Anti-Cryptosporidium Efficacy of Triazolopyridazine Analogues
CompoundTarget OrganismActivity (EC50)Cytotoxicity (CC50)
MMV665917Cryptosporidium parvum2.1 µMNot specified
SLU-2633Cryptosporidium parvum0.17 µM>100 µM

In Vitro Selectivity and Potency Determination

The in vitro potency and selectivity of nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine analogues vary significantly depending on the biological target and the specific substitutions on the core scaffold.

BET Inhibition: Derivatives show pan-BET inhibitory activity with micromolar IC50 values against BRD4 BD1. researchgate.net

PDE Inhibition: Specific analogues are highly potent and selective for PDE4 isoforms over other PDE family members. researchgate.net

LRRK2 Inhibition: Compounds based on this scaffold are potent LRRK2 inhibitors and can be engineered to be highly selective for the pathogenic G2019S mutant over the wild-type enzyme. nih.gov

Tankyrase Inhibition: Optimized derivatives can achieve complete inhibition of TNKS1 and high-level inhibition of TNKS2 at a 1 µM concentration. nih.gov

Antiparasitic Activity: Against C. parvum, lead compounds exhibit potent efficacy with EC50 values in the sub-micromolar range (as low as 0.17 µM) and demonstrate high selectivity, with cytotoxicity only observed at concentrations several orders of magnitude higher (CC50 >100 µM). nih.gov

This wide range of activities underscores the utility of the nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine core as a privileged scaffold in medicinal chemistry for the development of potent and selective modulators of diverse biological targets.

Future Research Trajectories and Translational Outlook for 6 3 Nitrophenyl 1 2 3 Triazolo 4,3 B Pyridazine

Rational Design of Next-Generation Analogues with Improved Activity Profiles

The nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine core offers a rigid and chemically versatile framework for the rational design of new therapeutic agents. Future research will focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. One successful strategy has been to use this scaffold as a rigid linker to replace more flexible and metabolically unstable bonds in known pharmacophores. nih.govnih.gov

For instance, a series of 3,6-diaryl- nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazines were designed as analogues of Combretastatin A-4 (CA-4), a potent antitubulin agent. nih.govnih.gov By replacing the easily isomerized cis-olefin bond of CA-4 with the triazolopyridazine ring, researchers created compounds with high antiproliferative activity. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the phenyl rings at the 3- and 6-positions are critical for activity. bohrium.com For example, the presence of a 3,4,5-trimethoxyphenyl group on one ring, a key feature for CA-4 cytotoxicity, has been shown to be beneficial. nih.gov

Future design strategies will likely involve:

Exploring diverse substitutions: Systematically altering the substituents on the phenyl ring of compounds like 6-(3-nitrophenyl)- nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine to modulate electronic and steric properties. The nitro group, for instance, is a strong electron-withdrawing group, and its replacement with electron-donating groups, halogens, or hydrogen-bond donors/acceptors could fine-tune biological activity.

Bioisosteric replacement: Replacing the phenyl ring with various heterocyclic rings to improve solubility, metabolic stability, and target engagement. bohrium.com

Linker modification: In analogues where the triazolopyridazine is part of a larger molecule, optimizing the nature and length of linkers (e.g., urea, amide, sulphonamide) is crucial for anticancer activity. bohrium.com

One notable example of analogue development is compound 4q from a study on antitubulin agents, which featured a 3-amino-4-methoxyphenyl moiety and displayed potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range. nih.govnih.gov

Table 1: Antiproliferative Activity of a Key nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine Analogue

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound 4q SGC-7901 (Gastric)0.014Tubulin Polymerization Inhibition
A549 (Lung)0.008Tubulin Polymerization Inhibition
HT-1080 (Fibrosarcoma)0.012Tubulin Polymerization Inhibition

Data sourced from studies on 3,6-diaryl- nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazines as CA-4 analogues. nih.govnih.gov

Exploration of Synergistic Effects in Combination Research

While many nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine derivatives have shown promise as single agents, a crucial future direction is the exploration of their synergistic effects in combination with established chemotherapeutics or other targeted agents. Combination therapy is a cornerstone of modern oncology, often leading to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance.

Given that derivatives of this scaffold have been shown to act as antitubulin agents nih.govnih.gov or kinase inhibitors nih.gov, there are clear rationales for specific combination studies. For example:

An antitubulin agent based on the triazolopyridazine scaffold could be combined with DNA-damaging agents (e.g., cisplatin) or topoisomerase inhibitors. The mitotic arrest induced by the tubulin inhibitor could sensitize cancer cells to the effects of the DNA-damaging drug.

A kinase inhibitor derivative, such as a c-Met inhibitor, could be combined with agents targeting parallel or downstream signaling pathways (e.g., EGFR or MEK inhibitors) to create a more comprehensive blockade of tumor growth signals.

Future research in this area will require rigorous preclinical evaluation using various cancer cell line models and in vivo tumor models to identify synergistic combinations and optimal dosing schedules. Such studies are essential for the translational progression of these compounds into clinical settings.

Development of Multi-Targeting Agents based on thenih.govbohrium.comnih.govTriazolo[4,3-b]pyridazine Scaffold

The inherent structural rigidity and synthetic tractability of the nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold make it an ideal platform for the design of multi-target or dual-action inhibitors. bohrium.com This approach is gaining traction in drug discovery as it can offer a more potent antitumor effect and potentially circumvent resistance mechanisms compared to single-target agents. nih.gov

Researchers have successfully designed and synthesized triazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy. nih.gov In one study, compound 4g emerged as a potent dual inhibitor with strong antiproliferative effects across a panel of 60 cancer cell lines. nih.govnih.gov This compound was found to induce cell cycle arrest and apoptosis, demonstrating the potential of this strategy. nih.govnih.gov

The scaffold has also been identified as a promising starting point for the development of BRD4 bromodomain inhibitors, which are epigenetic readers and important targets in oncology. researchgate.netnih.govnih.gov

Table 2: Inhibitory Activity of a Dual-Target nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine Derivative

CompoundTarget KinaseIC50 (µM)
Compound 4g c-Met0.163
Pim-10.283

Data from a study on dual c-Met/Pim-1 inhibitors. nih.govnih.gov

The future in this domain lies in expanding the range of target combinations. By strategically functionalizing the core scaffold, it may be possible to design molecules that simultaneously inhibit key proteins in different oncogenic pathways, such as a kinase and a protein involved in apoptosis, or two distinct classes of kinases.

Contribution to Fundamental Heterocyclic Chemistry and Drug Discovery Paradigms

Beyond its direct therapeutic applications, research into 6-(3-nitrophenyl)- nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine and its analogues contributes fundamentally to the fields of heterocyclic chemistry and drug discovery. The synthesis of novel derivatives, often involving multi-step reactions and green chemistry approaches like the use of hypervalent iodine reagents in aqueous media, expands the synthetic chemist's toolkit. researchgate.net

The exploration of the nih.govbohrium.comnih.govtriazolo[4,3-b]pyridazine system as a "privileged scaffold" reinforces a key paradigm in modern medicinal chemistry. bohrium.com Its ability to serve as a rigid, stable, and biologically active core that can be decorated to interact with a wide variety of biological targets—from tubulin nih.govnih.gov to kinases nih.gov and bromodomains researchgate.netnih.govnih.gov—highlights its versatility.

Continued investigation will provide deeper insights into the structure-activity relationships that govern target recognition for this class of compounds. This knowledge is not only valuable for optimizing triazolopyridazine-based drugs but also informs the broader design of other heterocyclic therapeutic agents. The scaffold serves as an excellent case study in how core heterocyclic structures can be leveraged to create diverse biological activities, thereby enriching the fundamental principles of drug design.

Q & A

Q. SAR Insights :

  • Nitrophenyl Position : 3-Nitrophenyl enhances PDE4 inhibition (IC₅₀ = 32 nM) compared to 4-nitrophenyl (IC₅₀ = 210 nM) due to improved π-stacking with Phe446 in PDE4A .
  • Triazole Modifications : Replacing triazole with thiadiazole reduces kinase binding affinity by 60% .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position improve metabolic stability in hepatic microsomes .

Advanced: What computational approaches predict binding modes with biological targets?

  • Docking Studies (e.g., PDE4) : The nitrophenyl group forms hydrogen bonds with Tyr329 and hydrophobic interactions with Leu319. Triazole nitrogen coordinates Mg²⁺ in the active site .
  • MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å for PDE4A .

Advanced: How does crystallographic analysis resolve structural ambiguities?

  • Hydrogen Bonding : The nitro group participates in C–H···O interactions (2.8–3.1 Å) with adjacent triazole protons .
  • Torsional Angles : Dihedral angles between triazole and pyridazine rings (15–20°) indicate planarity critical for kinase binding .

Advanced: How are analytical methods validated for quality control in synthesis?

  • HPLC Validation : Linearity (R² >0.999) across 1–100 µg/mL, LOD = 0.1 µg/mL .
  • Elemental Analysis : C, H, N percentages must deviate <0.3% from theoretical values .

Advanced: How to reconcile conflicting data on PDE4 isoform selectivity?

  • Contradiction : Some studies report PDE4B selectivity (IC₅₀ = 25 nM) , while others show equal affinity for PDE4A/D .
  • Resolution : Differences in assay conditions (e.g., Mg²⁺ concentration) and protein construct lengths (full-length vs. catalytic domain) explain variability .

Basic: What are the stability and storage recommendations?

  • Stability : Degrades by <5% over 6 months at -20°C in amber vials (avoid moisture) .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., BBr₃-mediated deprotection) .

Advanced: How can the core structure be functionalized for diverse applications?

  • Thioether Formation : React with benzyl thiols (K₂CO₃, DMF, 80°C) to introduce sulfur for redox-active probes .
  • Amide Coupling : EDCI/HOBt-mediated reactions with aminoethanol yield water-soluble derivatives for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.